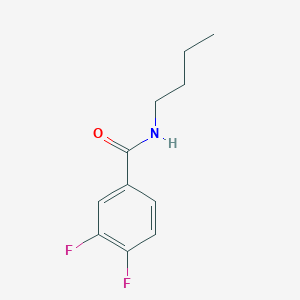

N-butyl-3,4-difluorobenzamide

Descripción general

Descripción

N-butyl-3,4-difluorobenzamide, also known as NBD-F, is a fluorescent probe used to study protein-ligand interactions. It is a small molecule that can be easily synthesized and has a high affinity for binding to proteins. NBD-F is widely used in scientific research for its ability to provide insight into the structural and functional properties of proteins.

Mecanismo De Acción

N-butyl-3,4-difluorobenzamide works by binding to proteins through a covalent bond between the amide group and the protein. The fluorophore in N-butyl-3,4-difluorobenzamide is excited by light and emits fluorescence, which can be detected and measured. The intensity of the fluorescence is proportional to the amount of N-butyl-3,4-difluorobenzamide bound to the protein, making it a useful tool for quantifying protein-ligand interactions.

Biochemical and Physiological Effects

N-butyl-3,4-difluorobenzamide has no known biochemical or physiological effects on cells or organisms. It is a non-toxic molecule that can be used in live-cell imaging and in vitro assays without affecting cellular function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-butyl-3,4-difluorobenzamide is its high affinity for binding to proteins, which allows for sensitive detection of protein-ligand interactions. It is also a small molecule that can easily penetrate cells and tissues, making it a useful tool for in vivo studies. However, N-butyl-3,4-difluorobenzamide has limitations in that it can only label proteins with accessible amide groups and may interfere with protein function if used at high concentrations.

Direcciones Futuras

There are many potential future directions for the use of N-butyl-3,4-difluorobenzamide in scientific research. One area of interest is the development of new probes based on the structure of N-butyl-3,4-difluorobenzamide that can label different types of proteins. Another area of interest is the use of N-butyl-3,4-difluorobenzamide in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to provide a more complete understanding of protein structure and function. Additionally, there is potential for the use of N-butyl-3,4-difluorobenzamide in drug discovery and development, as it can be used to screen for compounds that bind to specific proteins.

Aplicaciones Científicas De Investigación

N-butyl-3,4-difluorobenzamide is widely used in scientific research for its ability to label and track proteins. It is commonly used in fluorescence-based assays to study protein-ligand interactions, protein folding, and protein-protein interactions. N-butyl-3,4-difluorobenzamide can also be used to study the conformational changes in proteins and the dynamics of protein-protein interactions.

Propiedades

IUPAC Name |

N-butyl-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c1-2-3-6-14-11(15)8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRNJJOBRPQELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4692664.png)

![3-isopropyl-1-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4692667.png)

![3-butyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4692670.png)

![1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride](/img/structure/B4692673.png)

![6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4692679.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4692680.png)

![methyl 10-cyclopropyl-2-(1,3-dimethyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4692701.png)

![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4692718.png)

![2-[(2,5-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4692721.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine](/img/structure/B4692740.png)